N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has gained significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach begins with the formation of the benzothiazole ring, followed by the construction of the pyrazole moiety.
Benzothiazole Formation: This step usually involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Pyrazole Construction: The pyrazole ring is then synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Final Coupling: The final step involves the coupling of the benzothiazole and pyrazole fragments under conditions that promote amide bond formation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process, reduce reaction times, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the imine bond can yield an amine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include:
Oxidized derivatives such as aldehydes and acids.
Reduced amine derivatives.
Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Shows promise in inhibiting certain biological pathways, making it a candidate for studying enzyme inhibition and cell signaling.
Medicine: Potential therapeutic agent due to its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of novel materials and as a precursor for functional dyes and pigments.
Mechanism of Action
The compound exerts its effects through various mechanisms, often involving interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with active site residues in enzymes. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
When comparing N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide with similar compounds, it stands out due to its unique combination of a benzothiazole and pyrazole ring system.
Similar Compounds
N-(6-hydroxybenzo[d]thiazol-2-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
N-(6-methoxybenzo[d]thiazol-2-ylidene)-3-methyl-1H-pyrazole-4-carboxamide
Each of these compounds shares structural similarities but differs in the position or type of functional groups, which can lead to variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-7-11(17-19(9)3)14(20)16-15-18(2)12-6-5-10(21-4)8-13(12)22-15/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBYAFWHHCULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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